2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
CAS No.: 946320-05-4
Cat. No.: VC4267265
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946320-05-4 |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 392.47 |
| IUPAC Name | 2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C22H20N2O3S/c25-21(15-27-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-28-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25) |
| Standard InChI Key | YEIJQUTXFCUDDA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |
Introduction
Structural Overview
The compound's structure can be broken down into three primary components:
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Phenoxy group: A benzene ring attached to an oxygen atom, contributing to the compound's aromaticity and potential hydrophobic interactions.
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Quinoline moiety: A bicyclic structure containing a benzene ring fused with a pyridine ring, which is partially reduced (3,4-dihydro). This structure is often associated with biological activity.
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Thiophene-2-carbonyl group: A five-membered sulfur-containing aromatic ring attached via a carbonyl group, adding electron density and unique reactivity.
Molecular Formula
The molecular formula of this compound reflects its complexity, incorporating nitrogen (N), oxygen (O), sulfur (S), and multiple aromatic systems.
Synthesis
While specific synthesis details for this exact compound were not found in the provided sources, similar compounds are synthesized through multi-step organic reactions involving:
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Amide bond formation: Typically achieved by reacting an amine with an acyl chloride or anhydride.
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Heterocyclic ring construction: Quinoline derivatives are often synthesized via Friedländer synthesis or other cyclization methods.
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Substitution reactions: Phenoxy and thiophene groups are introduced using nucleophilic substitution or coupling reactions.
General Synthetic Pathway
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Start with a quinoline derivative containing an amine group at the 7th position.
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React the amine with thiophene-2-carbonyl chloride to form the amide bond.
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Introduce the phenoxy group through nucleophilic substitution on a suitable precursor.
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (1H and 13C): To identify chemical environments of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups such as carbonyls and aromatic rings.
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X-ray Crystallography: For precise determination of the three-dimensional molecular structure.
Medicinal Chemistry
Compounds containing quinoline and thiophene moieties often exhibit:
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Anticancer activity: Quinoline derivatives are known for their ability to intercalate DNA or inhibit enzymes like topoisomerases.
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Antimicrobial properties: Thiophene-containing molecules show activity against bacterial and fungal pathogens due to their unique electronic properties.
Molecular Docking Studies
In silico studies can predict binding affinity to biological targets such as enzymes or receptors. For example:
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Interaction with kinases or other proteins involved in cancer progression.
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Potential as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation.
Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Functional Groups | Phenoxy, amide, quinoline, thiophene |
| Analytical Techniques | NMR, MS, IR, X-ray |
| Potential Applications | Anticancer, antimicrobial, anti-inflammatory |
| Synthetic Challenges | Multi-step synthesis requiring precise control over reaction conditions |
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